4-(4-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

Lipophilicity Drug Design Membrane Permeability

4-(4-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid (CAS 1483188-64-2) is a pyrrolidine-3-carboxylic acid derivative featuring a 4-methoxyphenyl substituent at the 4-position of the pyrrolidine ring and a methyl group on the ring nitrogen. With a molecular formula of C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol, this compound serves as a versatile pharmaceutical intermediate for constructing bioactive molecules, particularly those targeting phosphodiesterase (PDE) and endothelin receptor pathways.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
Cat. No. B12989549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCN1CC(C(C1)C(=O)O)C2=CC=C(C=C2)OC
InChIInChI=1S/C13H17NO3/c1-14-7-11(12(8-14)13(15)16)9-3-5-10(17-2)6-4-9/h3-6,11-12H,7-8H2,1-2H3,(H,15,16)
InChIKeyJHYGAISMVHBDBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid – Core Intermediate for Pyrrolidine-Based Drug Discovery


4-(4-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid (CAS 1483188-64-2) is a pyrrolidine-3-carboxylic acid derivative featuring a 4-methoxyphenyl substituent at the 4-position of the pyrrolidine ring and a methyl group on the ring nitrogen. With a molecular formula of C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol, this compound serves as a versatile pharmaceutical intermediate for constructing bioactive molecules, particularly those targeting phosphodiesterase (PDE) and endothelin receptor pathways. Its structural framework combines a polar carboxylic acid group with an aromatic methoxy moiety, providing a balance of hydrophilicity and lipophilicity (LogP 1.425) suitable for medicinal chemistry applications [1].

Why 4-(4-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid Cannot Be Replaced by Generic Pyrrolidine Analogs


The precise substitution pattern of 4-(4-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid—a 4-methoxyphenyl group directly attached to the pyrrolidine carbon skeleton combined with an N-methyl group—generates a distinct physicochemical profile that cannot be replicated by close analogs such as 4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid (the N-H analog), 1-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid (the N-phenyl regioisomer), or 1-methylpyrrolidine-3-carboxylic acid (the des-aryl analog). Differences in lipophilicity, hydrogen-bond donor count, conformational dynamics, and scaffold recognition by biological targets mean that generic substitution risks substantial changes in potency, selectivity, and pharmacokinetic behavior. The evidence below quantifies these critical differentiators [1].

Quantitative Differentiation Evidence for 4-(4-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid


Lipophilicity Advantage Over the N-H Analog and Des-Aryl Analog

The target compound exhibits a computed LogP of 1.425 . This value is 0.015 log units higher than the N-H analog 4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid (LogP 1.41 for the hydrochloride form) , and is dramatically higher than the des-aryl analog 1-methylpyrrolidine-3-carboxylic acid (LogP −2.76) [1]. The increased lipophilicity, driven by the combination of the 4-methoxyphenyl group and N-methyl substitution, predicts improved passive membrane permeability compared to both comparators.

Lipophilicity Drug Design Membrane Permeability

Reduced Hydrogen-Bond Donor Count Versus the Secondary Amine Analog

The N-methylation of the pyrrolidine ring in the target compound eliminates one hydrogen-bond donor (HBD) compared to the N-H analog 4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid. The target compound has exactly 1 HBD (the carboxylic acid proton), whereas the N-H analog possesses 2 HBDs (carboxylic acid plus secondary amine) . According to the widely accepted Lipinski Rule of Five, reducing HBD count from 2 to 1 decreases the compound's polarity and may improve oral absorption. N-methylation is a well-established medicinal chemistry strategy to mask HBDs and enhance permeability [1].

Drug-likeness Oral Bioavailability ADME

Scaffold Relevance to PDE4 Inhibition via 4-Methoxyphenyl Pyrrolidine Pharmacophore

The 4-methoxyphenyl pyrrolidine scaffold is a validated pharmacophore for phosphodiesterase-4 (PDE4) inhibition. Rolipram, a classic PDE4 inhibitor (IC₅₀ = 2.0 µM), contains a 3-cyclopentyloxy-4-methoxyphenyl group attached to a pyrrolidin-2-one ring . A more advanced analog, (R*,R*)-(±)-methyl 3-acetyl-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-3-methyl-1-pyrrolidinecarboxylate, which contains the same 4-methoxyphenyl-1-methylpyrrolidine-3-carboxylate core as the target compound, has been characterized as a potent and selective PDE4 inhibitor [1]. The target compound thus represents a direct synthetic precursor to this class of PDE4 inhibitors, differentiating it from analogs lacking the 4-methoxyphenyl substitution (e.g., 1-methylpyrrolidine-3-carboxylic acid) or bearing the aryl group on the nitrogen (e.g., 1-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid), which are not suitable for PDE4-targeted library synthesis.

PDE4 Inhibitor Inflammation CNS Disorders

Purity Grade Advantage for Reliable Structure-Activity Relationship (SAR) Studies

The target compound is commercially available at 97% purity from Leyan (Product No. 2020012) and at 95.0% from Enamine [1]. In contrast, the common N-H analog 4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid is typically offered at 95% purity [2], while 1-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid is available at a minimum of 95% . The 2% higher assay purity of the target compound translates to reduced confounding by isomeric or process-related impurities in SAR studies. Furthermore, the target compound benefits from documented batch-to-batch quality control at Leyan (MDL MFCD28024577), ensuring consistency across procurement cycles .

Chemical Purity SAR Reproducibility

Conformational and Topological Differences Impacting Target Binding

The target compound has a Topological Polar Surface Area (TPSA) of 49.77–49.8 Ų [1] and a rotatable bond count of 3 . By comparison, the N-H analog 4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride has a TPSA of 58.56 Ų , and 1-methylpyrrolidine-3-carboxylic acid (the des-aryl analog) has a TPSA of 40.54 Ų [2]. The TPSA of the target compound lies between these two comparators, suggesting a balanced polarity profile. Additionally, the N-methyl group restricts conformational flexibility relative to the N-H analog, potentially reducing the entropic penalty upon target binding and enhancing binding affinity in conformationally sensitive targets.

Conformational Analysis Molecular Recognition TPSA

High-Value Application Scenarios for 4-(4-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid


PDE4 Inhibitor Lead Optimization for Respiratory and CNS Indications

The 4-methoxyphenyl-1-methylpyrrolidine-3-carboxylate scaffold is a direct precursor to potent PDE4 inhibitors. Research groups developing next-generation PDE4 inhibitors for asthma, COPD, depression, or cognitive disorders can use this compound as a core intermediate for library synthesis. The established SAR of this scaffold [1] and the compound's favorable lipophilicity (LogP 1.425) support its use in CNS-penetrant candidate design .

Endothelin Receptor Antagonist Development

Pyrrolidine-3-carboxylic acid derivatives are a privileged class for endothelin receptor antagonism, with clear structure-activity relationships defining selectivity between ET(A) and ET(B) receptors [2]. The N-methyl-4-(4-methoxyphenyl) substitution pattern provides a differentiated starting point for exploring novel endothelin antagonists with improved selectivity and pharmacokinetic profiles compared to atrasentan-based scaffolds.

CNS Drug Discovery Requiring Balanced Polarity and Permeability

With a TPSA of 49.8 Ų and a single hydrogen-bond donor, the target compound sits within the optimal physicochemical space for CNS drug candidates. Its LogP of 1.425 and reduced HBD count relative to N-H analogs position it as a strategic building block for medicinal chemistry programs targeting neurological or psychiatric disorders where blood-brain barrier penetration is essential [3].

High-Purity Reference Standard for Analytical Method Development

The 97% purity grade available from Leyan, supported by defined analytical quality control (MDL MFCD28024577) , makes this compound suitable as a reference standard in HPLC method development and impurity profiling for pyrrolidine-based drug substances. Its superior purity relative to the 95% grade of close analogs reduces the variability introduced by process-related impurities in validated analytical procedures.

Quote Request

Request a Quote for 4-(4-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.